REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:22])[NH:7][CH2:8][CH2:9][O:10][N:11]1C(=O)C2C(=CC=CC=2)C1=O)([CH3:4])([CH3:3])[CH3:2]>C(Cl)Cl>[NH2:11][O:10][CH2:9][CH2:8][NH:7][C:6](=[O:22])[O:5][C:1]([CH3:3])([CH3:2])[CH3:4]
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCON1C(C2=CC=CC=C2C1=O)=O)=O
|
Name
|
9.8M methylamine methanol
|
Quantity
|
1.83 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
by stirring for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtered
|
Type
|
DISTILLATION
|
Details
|
the filtrate was distilled off under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
by extracting with 0.5M hydrochloric acid (24 mL)
|
Type
|
ADDITION
|
Details
|
To the resulting aqueous layer were added methylene chloride and 1M sodium hydroxide (18 mL)
|
Type
|
EXTRACTION
|
Details
|
the target was extracted with ethylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting organic layer was dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NOCCNC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.038 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |